molecular formula C10H15N3O5S2 B14823226 N,N'-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide

N,N'-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide

Cat. No.: B14823226
M. Wt: 321.4 g/mol
InChI Key: RPSFEMDNWZUHTN-UHFFFAOYSA-N
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Description

N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide: is a chemical compound that features a cyclopropyl group attached to a pyridine ring, with two methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide typically involves the following steps:

    Sulfonamide Formation: The attachment of methanesulfonamide groups to the pyridine ring.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. For example, cyclopropylation might be achieved using cyclopropyl bromide in the presence of a base, while sulfonamide formation could involve the reaction of the pyridine derivative with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide
  • N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide

Uniqueness

N,N’-(5-Cyclopropoxypyridine-3,4-diyl)dimethanesulfonamide is unique due to the specific positioning of the cyclopropyl and methanesulfonamide groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H15N3O5S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-cyclopropyloxy-4-(methanesulfonamido)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O5S2/c1-19(14,15)12-8-5-11-6-9(18-7-3-4-7)10(8)13-20(2,16)17/h5-7,12H,3-4H2,1-2H3,(H,11,13)

InChI Key

RPSFEMDNWZUHTN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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